molecular formula C13H10O3 B3194252 3-(4-Hydroxy-phenoxy)-benzaldehyde CAS No. 82186-80-9

3-(4-Hydroxy-phenoxy)-benzaldehyde

Cat. No.: B3194252
CAS No.: 82186-80-9
M. Wt: 214.22 g/mol
InChI Key: HNPATEBLUYEEEV-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-phenoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a hydroxyphenoxy group

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxy-phenoxy)-benzaldehyde is reactive oxygen species (ROS), particularly the hydroxyl radical (OH•) . These radicals are highly reactive and can bind to lipids, DNA, and proteins, causing irreversible damage in cells .

Mode of Action

This compound interacts with its targets through a process known as fluorescein-phenol coupling . The compound reacts with peroxyl and alkoxyl radicals, initiating the formation of phenoxyl radicals . This is followed by radical-radical reactions and product hydrolysis, which results in the release of fluorescein .

Biochemical Pathways

The compound affects the biochemical pathways involving reactive oxygen species. It is involved in the detection and quantification of these species, particularly hydroxyl radicals . The reaction of the compound with these radicals can lead to changes in the fluorescence properties of the compound, allowing for the detection of these radicals .

Result of Action

The primary result of the action of this compound is the detection of reactive oxygen species, particularly hydroxyl radicals . By reacting with these radicals, the compound allows for their quantification, which is crucial in understanding oxidative stress and other related processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species or oxidizing agents can impact the compound’s ability to detect hydroxyl radicals . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde typically involves the reaction of 4-hydroxyphenol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-phenoxy)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-Hydroxy-phenoxy)-benzoic acid.

    Reduction: 3-(4-Hydroxy-phenoxy)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Hydroxy-phenoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the phenoxy group, resulting in different reactivity and applications.

    3-(4-Methoxy-phenoxy)-benzaldehyde: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and biological activity.

    3-(4-Amino-phenoxy)-benzaldehyde:

Uniqueness

3-(4-Hydroxy-phenoxy)-benzaldehyde is unique due to the presence of both a hydroxy group and a phenoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(4-hydroxyphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPATEBLUYEEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024816
Record name 3-(4-Hydroxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82186-80-9
Record name 3-(4-Hydroxy-phenoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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